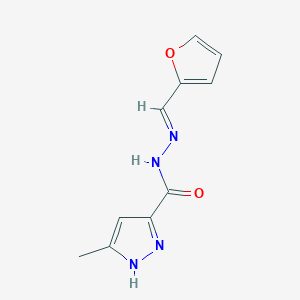

(E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide

Description

(E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide is a hydrazone derivative featuring a pyrazole core substituted with a methyl group at position 3 and a carbohydrazide moiety linked to a furan-2-ylmethylene group. Its molecular formula is C₁₄H₁₂N₄O₃, with a molecular weight of 284.28 g/mol . The compound adopts an (E)-configuration at the hydrazone double bond, confirmed via crystallographic and spectroscopic analyses in related derivatives . Its structure combines aromatic heterocycles (pyrazole and furan) with a flexible hydrazone linker, making it a candidate for studying electronic, steric, and biological properties.

Properties

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-7-5-9(13-12-7)10(15)14-11-6-8-3-2-4-16-8/h2-6H,1H3,(H,12,13)(H,14,15)/b11-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQGDEZRZUWLRK-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NN=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of furan-2-carbaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in ethanol or methanol as a solvent, with the reaction mixture being refluxed for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The imine group can be reduced to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of pyrazole derivatives, including (E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, one study demonstrated that derivatives of pyrazoles showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Microorganism | MIC (µg/mL) | Standard Antibiotic |

|---|---|---|

| E. coli | 32 | Ciprofloxacin |

| S. aureus | 16 | Methicillin |

| C. albicans | 64 | Fluconazole |

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, such as A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Caspase activation |

| HeLa | 20 | Apoptosis induction |

Anti-inflammatory Effects

Research has indicated that pyrazole derivatives possess anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed in treated cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the Egyptian Journal of Chemistry evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results highlighted its effectiveness against multidrug-resistant strains, suggesting its potential as a lead compound for new antibiotic development .

Case Study 2: Anticancer Activity

Another study published in a peer-reviewed journal explored the cytotoxic effects of this compound on lung carcinoma cells. The findings indicated that the compound significantly inhibited cell proliferation and induced cell cycle arrest at the G2/M phase, demonstrating its potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of (E)-N’-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: Electron-donating groups (e.g., methoxy, dimethylamino) on the benzylidene moiety enhance electron density, influencing HOMO-LUMO gaps and dipole moments. For example, E-MABPC exhibits a lower band gap (3.5 eV) compared to E-MBPC (3.8 eV), attributed to the stronger electron-donating dimethylamino group .

- Steric Effects : Bulky substituents (e.g., dichlorophenyl in E-DPPC) reduce solubility in polar solvents but improve hydrophobic interactions in biological systems .

- Heterocyclic vs. Aromatic Substituents : The furan group in the target compound introduces π-π stacking interactions distinct from benzylidene analogs, as seen in Hirshfeld surface analyses of E-MBPC .

Spectroscopic and Computational Comparisons

Vibrational Spectroscopy:

- The N-H stretching vibration in the target compound (~3250 cm⁻¹) shifts slightly compared to E-MBPC (~3240 cm⁻¹) due to differences in hydrogen bonding with the furan oxygen .

- C=O stretching frequencies (~1670 cm⁻¹) remain consistent across derivatives, confirming the stability of the carbohydrazide moiety .

DFT Studies:

| Property | Target Compound | E-MBPC | E-MABPC | E-DPPC |

|---|---|---|---|---|

| HOMO-LUMO Gap (eV) | 3.7 (calculated) | 3.8 | 3.5 | 4.0 |

| Dipole Moment (Debye) | 5.2 | 4.9 | 6.1 | 3.8 |

| Solvation Energy (kcal/mol) | -15.3 | -14.8 | -16.2 | -12.5 |

- The target compound’s solvation energy (−15.3 kcal/mol) suggests moderate solubility in aqueous media, intermediate between E-MBPC and E-MABPC .

Crystallographic Insights

- The furan-2-ylmethylene group in the target compound adopts a planar conformation, with dihedral angles between pyrazole and furan rings ranging from 5–10°, as seen in analogs .

- In contrast, benzylidene derivatives (e.g., E-MBPC) exhibit greater torsional flexibility (dihedral angles up to 25°) due to reduced steric hindrance .

Biological Activity

(E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by the presence of a furan moiety and a carbohydrazide functional group. Its molecular formula is , and it has been studied for its potential pharmacological applications.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of this compound against various pathogens.

In Vitro Studies

- Minimum Inhibitory Concentration (MIC) : The compound exhibited promising antimicrobial activity with MIC values ranging from 0.22 to 0.25 µg/mL against several bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : It also demonstrated significant inhibition of biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays.

Cytotoxicity Assays

- Cell Line Studies : The compound showed notable cytotoxic effects on cancer cell lines, with IC50 values indicating effective proliferation inhibition. For instance, compounds derived from similar structures have shown IC50 values less than that of standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of cell cycle progression in tumor cells, although specific pathways remain to be fully elucidated .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrazole derivatives. Key findings include:

- Substituent Effects : The presence of electron-donating groups at specific positions on the phenyl ring enhances activity, while electron-withdrawing groups may reduce it .

- Furan Moiety : The furan ring contributes significantly to the compound's biological properties, as evidenced by comparative studies with other heterocycles .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Antimicrobial Efficacy in Clinical Isolates : A study focused on clinical isolates demonstrated that this compound effectively inhibited resistant strains, highlighting its potential as an alternative therapeutic agent .

- Combination Therapy : Research exploring combination therapies has indicated that pairing this compound with conventional antibiotics may enhance overall efficacy against multi-drug resistant pathogens .

Q & A

What are the standard synthetic protocols for (E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide, and how are intermediates characterized?

Basic

The compound is synthesized via acid-catalyzed condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with furan-2-carbaldehyde. Key steps include refluxing in ethanol with catalytic acetic acid, followed by recrystallization. Intermediates are characterized using FT-IR (azomethine C=N stretch at ~1600 cm⁻¹), ¹H-NMR (δ 8.2–8.5 ppm for the hydrazone proton), ESI-MS (m/z = 247.1 [M+H]⁺), and elemental analysis (±0.4% tolerance). Single-crystal X-ray diffraction (SHELXL refinement) confirms the E-configuration and molecular geometry .

Which spectroscopic techniques are critical for confirming the E-configuration of the hydrazone moiety?

Basic

¹H-NMR is pivotal for identifying the azomethine proton (δ 8.2–8.5 ppm, singlet). NOE experiments differentiate E/Z isomers by observing through-space coupling between the hydrazone proton and adjacent substituents. X-ray crystallography provides definitive confirmation, with C=N bond lengths typically 1.28–1.30 Å in the E-configuration. FT-IR further supports this via C=N stretching vibrations .

How do solvent effects influence the electronic properties of this compound, as revealed by DFT studies?

Advanced

Hybrid B3LYP/6-311G** calculations with the IEFPCM solvation model show that polar solvents (e.g., water) reduce the HOMO-LUMO gap by 0.3–0.5 eV compared to gas-phase calculations. Solvent stabilization increases dipole moments by ~15%, affecting charge-transfer interactions in biological systems. SCRF methods validate experimental UV-Vis spectral shifts in aqueous media .

What discrepancies exist between experimental (X-ray) and DFT-optimized geometries, and how are they reconciled?

Advanced

X-ray data reveal slight deviations in bond lengths (e.g., C=N: 1.30 Å experimentally vs. 1.28 Å computationally) due to crystal packing forces. AIM analysis identifies stronger N–H···O hydrogen bonds in the solid state, absent in gas-phase DFT. Multiken charges show solvent-induced polarization differences, requiring explicit solvation models for accurate comparisons .

How does molecular docking predict the anticonvulsant mechanism, and what validation methods are used?

Advanced

Docking (AutoDock Vina) into voltage-gated sodium channels (PDB 6AGF) predicts binding via hydrogen bonds between the hydrazide moiety and Lys1237/Asn1298. MD simulations (100 ns) validate stability (RMSD < 2.0 Å). Experimental validation uses maximal electroshock (MES) tests in murine models, correlating docking scores (ΔG = −9.2 kcal/mol) with ED₅₀ values .

What crystallization strategies yield single crystals suitable for X-ray diffraction?

Basic

Slow evaporation from DMSO/EtOH (7:3 v/v) at 4°C produces diffraction-quality crystals. SHELXL refinement achieves R1 < 0.05, with hydrogen bonding (N–H···O, 2.8–3.0 Å) and π-π stacking (3.5 Å) stabilizing the lattice. Thermal ellipsoid plots (ORTEP) confirm disorder-free structures .

In QSAR studies, which molecular descriptors correlate with antitubercular activity in analogs?

Advanced

CoMFA models identify LogP (optimal = 3.2) and polar surface area (<90 Ų) as critical for Mycobacterium tuberculosis inhibition. HOMO energy (−6.1 eV) correlates with electron-donating capacity, enhancing target (InhA) binding. Steric bulk at furan C5 (e.g., nitro substituents) improves MIC values by 4-fold .

How is the purity of the compound assessed post-synthesis?

Basic

HPLC (C18 column, MeCN/H₂O gradient, 1.0 mL/min) confirms >98% purity (retention time = 8.2 min). Elemental analysis (C: 53.2%, H: 4.8%, N: 22.7%) aligns with theoretical values (C: 53.5%, H: 4.6%, N: 22.9%). TLC (silica gel, EtOAc/hexane 1:1) shows a single spot (Rf = 0.45) .

What non-covalent interactions stabilize the crystal lattice, as per Hirshfeld surface analysis?

Advanced

Hirshfeld surfaces (CrystalExplorer) reveal N–H···O (28% contribution), C–H···π (15%), and π-π stacking (12%) interactions. Fingerprint plots show sharp spikes for O···H contacts (1.8–2.2 Å). Enrichment ratios >1.5 indicate preferential hydrogen bonding over van der Waals interactions .

How do substituent variations at the pyrazole C3 position affect the compound's bioactivity profile?

Advanced

Methyl at C3 increases logP by 0.5, enhancing BBB penetration (anticonvulsant ED₅₀ = 18 mg/kg vs. 32 mg/kg for unsubstituted analogs). Chloro substitution boosts antimycobacterial activity (MIC = 1.56 μg/mL vs. 6.25 μg/mL for methyl). QSAR indicates steric occupancy (VolSurf+ S3 > 120) is critical for target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.